13-Benzyl-6-hydroxy-8-(hydroxymethyl)-4,17-dimethyl-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-5-one
Overview
Description
13-Benzyl-6-hydroxy-8-(hydroxymethyl)-4,17-dimethyl-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-5-one is a natural product found in Euphorbia resinifera with data available.
Scientific Research Applications
Antimalarial Activity
Compounds related to the specified chemical structure, particularly α-Hydroxy Diynes, have demonstrated effective antimalarial activities. A study by Ntumba et al. (2018) isolated diynes from Ongokea gore seed oil and tested them against Plasmodium falciparum. Two of the three compounds showed significant in vitro antimalarial activity, with one compound exhibiting better activity than quinine, a reference drug for malaria treatment (Ntumba et al., 2018).
Synthesis and Structural Studies
Research by Zheng et al. (2009) on new compounds from the leaves of Smallanthus sonchifolius led to the isolation of a new octadecatrienoic acid and a new benzyl glycoside. These compounds have structures that share similarities with the chemical , highlighting the ongoing exploration and structural elucidation of complex organic compounds (Zheng et al., 2009).
Chemical Transformations and Synthesis
In the field of synthetic chemistry, studies like that of Marco-Contelles et al. (2002) focus on selective transformations of functionalized dienes. Their work on intramolecular Pauson–Khand reactions provides insight into the synthesis of new and useful building blocks for complex organic compounds, relevant to the study of compounds like the one (Marco-Contelles et al., 2002).
Medicinal Chemistry and Pharmacology
Research in medicinal chemistry often investigates compounds with structural similarities for their potential therapeutic applications. For example, studies on neolignans isolated from traditional Chinese medicine, as reported by Ma et al. (2017), demonstrate the pursuit of novel compounds with potential pharmacological activities (Ma et al., 2017).
Properties
IUPAC Name |
13-benzyl-6-hydroxy-8-(hydroxymethyl)-4,17-dimethyl-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O6/c1-16(2)26-12-18(4)28-21(11-20(15-29)13-25(31)22(28)10-17(3)23(25)30)24(26)32-27(33-26,34-28)14-19-8-6-5-7-9-19/h5-11,18,21-22,24,29,31H,1,12-15H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKXTXJQZGIKQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)CO)O)C)OC(O3)(O2)CC6=CC=CC=C6)C(=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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